molecular formula C26H28O14 B191611 Isoschaftoside CAS No. 52012-29-0

Isoschaftoside

Cat. No.: B191611
CAS No.: 52012-29-0
M. Wt: 564.5 g/mol
InChI Key: OVMFOVNOXASTPA-VYUBKLCTSA-N
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Description

Isoschaftoside is a natural flavonoid compound that belongs to the class of C-glycosylflavonoids. It is commonly found in various plants, including Desmodium uncinatum and Passiflora incarnata. This compound exhibits a range of biological activities, such as anti-tumor, antioxidant, antimicrobial, and nematicidal properties .

Mechanism of Action

Target of Action

Isoschaftoside, a C-glycosylflavonoid, has been found to inhibit the growth of germinated Striga hermonthica radicles . It also shows promise as a potential drug candidate for COVID-19 treatment .

Mode of Action

This compound has been reported to inhibit CDK1 of the brown planthopper, causing insect cell death . It also inhibits the 3CL pro and PL pro of SARS-CoV-2 virus, while enhancing the immune response of host cells treated by COVID-19 .

Biochemical Pathways

The biosynthesis of this compound is sequentially catalyzed by two C-glycosyltransferases (CGTs), namely CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . These enzymes exhibit high homology but remarkably different sugar acceptor and donor selectivities .

Result of Action

This compound has been found to dramatically reduce lipid deposition in cells . It also reverses nonalcoholic fatty liver disease and reduces hepatic steatosis in mice . Furthermore, it effectively inhibits lipopolysaccharide-induced nitric oxide production and proinflammatory cytokines including iNOS, TNF-α, IL-1β, and COX2 expression .

Action Environment

This compound is extracted from the root exudates of Desmodium uncinatum . It is used as an intercrop due to its allelopathic inhibition of parasitism by Striga hermonthica, an obligate parasitic weed that can devastate the maize crop . This suggests that the plant’s environment plays a significant role in the production and action of this compound.

Safety and Hazards

Isoschaftoside is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Isoschaftoside might alleviate hepatic steatosis in NAFLD via regulating autophagy machinery . Consequently, it might be of potential clinical value in the field of NAFLD therapy . This compound might have the potential for future therapeutic application .

Biochemical Analysis

Biochemical Properties

Isoschaftoside is involved in various biochemical reactions. It is synthesized through a two-step di-C-glycosylation pathway, sequentially catalyzed by two 2-hydroxyflavanone-type CGTs, namely, CGTa for β-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for β-arabinosylation of the mono-β-glucoside . These enzymes exhibit high homology but remarkably different sugar acceptor and donor selectivities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it effectively inhibited lipopolysaccharide-induced nitric oxide production and proinflammatory cytokines including iNOS, TNF-α, IL-1β, and COX2 expression in microglial cells . It also significantly reduced lipopolysaccharide-induced HIF-1α, HK2, and PFKFB3 protein expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the accumulation of HIF-1α, a key regulator of cellular response to hypoxia . Furthermore, it attenuates lipopolysaccharide-induced phosphorylation of ERK1/2 and mTOR . These actions suggest that this compound can suppress inflammatory responses in lipopolysaccharide-activated microglia, and the mechanism was partly due to inhibition of the HIF-1α-mediated metabolic reprogramming pathway .

Temporal Effects in Laboratory Settings

Its effects on cellular function, such as the inhibition of inflammatory responses, have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in the glycosylation biosynthetic pathway of flavonoid di-C-glycosides . This pathway involves the sequential catalysis by two 2-hydroxyflavanone-type CGTs, CGTa and CGTb .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoschaftoside can be synthesized through a two-step di-C-glycosylation pathway. This involves the sequential catalysis by two glycosyltransferases: CGTa for glucosylation of the 2-hydroxyflavanone aglycone and CGTb for arabinosylation of the mono-glucoside . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the proper glycosylation of the flavonoid core.

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources. The roots of Desmodium uncinatum and other plants are processed to isolate the compound. The extraction process may include solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Isoschaftoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and properties compared to the parent compound .

Comparison with Similar Compounds

Isoschaftoside is structurally similar to other C-glycosylflavonoids, such as schaftoside. Both compounds share a similar flavonoid core but differ in the glycosylation pattern. This compound has an arabinosyl group at position 6 and a glucosyl group at position 8, while schaftoside has the opposite arrangement . This unique glycosylation pattern contributes to this compound’s distinct biological activities and properties.

List of Similar Compounds

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Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMFOVNOXASTPA-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317293
Record name Isoschaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52012-29-0
Record name Isoschaftoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52012-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoschaftoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoschaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
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Record name ISOSCHAFTOSIDE
Source FDA Global Substance Registration System (GSRS)
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